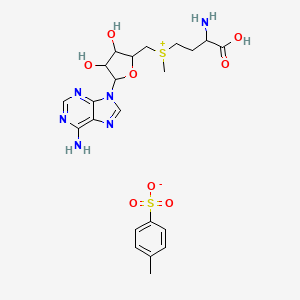

S-Adenosyl-L-methionine tosylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-amino-3-carboxypropyl)-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N6O5S.C7H8O3S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;1-6-2-4-7(5-3-6)11(8,9)10/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2-5H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPOFDUCFKOUHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of S-Adenosyl-L-methionine Tosylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Adenosyl-L-methionine (SAMe) is a naturally occurring molecule essential to numerous physiological processes. The tosylate salt form of SAMe enhances its stability, making it suitable for clinical and research applications. This technical guide provides a comprehensive overview of the core mechanisms of action of SAMe tosylate, focusing on its pivotal roles in transmethylation, transsulfuration, and aminopropylation pathways. We will delve into its influence on cellular signaling, gene expression, and its therapeutic implications in various disease states. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the biochemical pathways and experimental workflows involved.

Introduction to S-Adenosyl-L-methionine (SAMe)

S-Adenosyl-L-methionine is a universal biological methyl donor synthesized from the reaction of L-methionine and adenosine (B11128) triphosphate (ATP), a reaction catalyzed by the enzyme methionine adenosyltransferase (MAT).[1][2] It plays a central role in the metabolism of all living cells.[3] The tosylate salt of SAMe is a stabilized form of this otherwise unstable molecule, allowing for its formulation as a therapeutic agent and research compound.[4] SAMe's biochemical importance stems from its involvement in three critical metabolic pathways: transmethylation, transsulfuration, and aminopropylation.[1][5] These pathways are fundamental to the synthesis and regulation of a vast array of biomolecules, including proteins, lipids, nucleic acids, and neurotransmitters.[3][6]

Core Mechanisms of Action

The multifaceted mechanism of action of SAMe tosylate can be understood through its participation in three interconnected metabolic pathways.

Transmethylation: The Primary Role of SAMe

The most prominent function of SAMe is to serve as the primary donor of methyl groups in a process called transmethylation.[6][7] In these reactions, catalyzed by methyltransferases, the methyl group from SAMe is transferred to a variety of acceptor substrates, including DNA, RNA, proteins, and phospholipids.[3][8] This process is crucial for:

-

Epigenetic Regulation: DNA methylation, a key epigenetic marker, is essential for regulating gene expression, cellular differentiation, and maintaining genomic stability.[1][8] SAMe provides the methyl group for the methylation of cytosine residues in DNA.[1] Alterations in DNA methylation patterns are associated with various diseases, including cancer.[1][9]

-

Neurotransmitter Synthesis: SAMe-dependent methylation is critical for the synthesis of several neurotransmitters, such as serotonin, dopamine, and norepinephrine, which are vital for mood regulation.[6][10]

-

Protein Function: The methylation of proteins, for instance, the methylation of histones, plays a significant role in regulating chromatin structure and gene transcription.[11]

-

Phospholipid Metabolism: The synthesis of phosphatidylcholine, a key component of cell membranes, is dependent on the methylation of phosphatidylethanolamine (B1630911) by SAMe.[3]

Upon donating its methyl group, SAMe is converted to S-adenosyl-L-homocysteine (SAH).[1] The ratio of SAMe to SAH, often referred to as the "methylation index," is a critical indicator of the cell's methylation capacity.[3] SAH is a potent inhibitor of methyltransferases, and its efficient removal through hydrolysis to homocysteine and adenosine is vital for maintaining ongoing methylation reactions.[1][11]

Transsulfuration Pathway: Synthesis of Cysteine and Glutathione (B108866)

Homocysteine, produced from the demethylation of SAMe, can enter the transsulfuration pathway.[12] This pathway, primarily active in the liver, converts homocysteine to cysteine.[12][13] Cysteine is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[6] The key enzymes in this pathway are cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE).[13] SAMe acts as an allosteric activator of CBS, thus promoting the conversion of homocysteine to cysteine and subsequently, glutathione synthesis.[14][15] Through this pathway, SAMe plays a crucial role in cellular defense against oxidative stress.[6]

Aminopropylation Pathway: Polyamine Synthesis

After decarboxylation by the enzyme SAMe decarboxylase, SAMe serves as a donor of an aminopropyl group for the synthesis of polyamines, such as spermidine (B129725) and spermine, from putrescine.[3][16][17] Polyamines are essential for cell growth, differentiation, and the stability of DNA and RNA.[3] The byproduct of this reaction, 5'-methylthioadenosine (MTA), has been shown to possess anti-inflammatory and analgesic properties, which may contribute to the therapeutic effects of SAMe observed in conditions like osteoarthritis.[3]

Signaling Pathways and Cellular Processes Influenced by SAMe

The interconnectedness of the transmethylation, transsulfuration, and aminopropylation pathways allows SAMe to influence a wide range of cellular signaling and metabolic processes.

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacokinetics of SAMe tosylate and its efficacy in clinical trials.

Table 1: Pharmacokinetic Properties of Oral S-Adenosyl-L-methionine tosylate

| Parameter | Value (Mean ± SD) | Reference |

| Cmax (Maximum Plasma Concentration) | 2.37 ± 1.58 µmol/L (males) | [18][19] |

| 2.50 ± 1.83 µmol/L (females) | [18][19] | |

| Tmax (Time to Maximum Concentration) | 5.40 ± 1.14 hours (males) | [18][19] |

| 5.20 ± 1.48 hours (females) | [18][19] | |

| AUC0-24 (Area Under the Curve) | 8.56 ± 5.16 µmol/L/h (males) | [18][19] |

| 10.3 ± 8.0 µmol/L/h (females) | [18][19] | |

| t1/2β (Terminal Half-life) | 6.06 ± 1.80 hours (males) | [18][19] |

| 6.28 ± 2.60 hours (females) | [18][19] | |

| Oral Bioavailability | ~1% | [20] |

Data from a study with a single oral dose of 1000 mg SAMe tosylate disulfate in healthy Chinese volunteers.[18][19]

Table 2: Summary of Clinical Trial Data for SAMe in Depression

| Study Design | Intervention | Key Findings | Reference |

| Double-blind, Randomized, Placebo-Controlled | SAMe (1600-3200 mg/day), Escitalopram (B1671245) (10-20 mg/day), or Placebo for 12 weeks | No significant difference in remission rates between SAMe (28%) and escitalopram (28%), both not significantly better than placebo (17%) in this "failed" trial due to high placebo response. | [21] |

| Double-blind, Randomized, Placebo-Controlled (Adjunctive Therapy) | Adjunctive oral SAMe (target dose 1600 mg/day) or placebo for 6 weeks in SRI nonresponders | Response rates: 36.1% for SAMe vs. 17.6% for placebo. Remission rates: 25.8% for SAMe vs. 11.7% for placebo. | [22] |

Table 3: Summary of Clinical Trial Data for SAMe in Osteoarthritis

| Study Design | Intervention | Key Findings | Reference |

| Long-term (24 months) Open Trial | SAMe 600 mg/day for 2 weeks, then 400 mg/day | Continuous improvement in clinical symptoms (morning stiffness, pain at rest, and pain on movement) over 24 months. Well-tolerated. | [23] |

| Double-blind, Cross-over Trial | SAMe (1200 mg/day) vs. Celecoxib (B62257) (200 mg/day) for 16 weeks | SAMe had a slower onset of action but was as effective as celecoxib in managing symptoms of knee osteoarthritis. | [24] |

| Meta-analysis of Randomized Controlled Trials | SAMe vs. NSAIDs or placebo | SAMe was as effective as NSAIDs in reducing pain and improving function, with fewer side effects. Compared to placebo, SAMe improved functional limitation but not pain. | [25] |

Detailed Experimental Protocols

This section outlines methodologies for key experiments used to investigate the mechanism of action of SAMe.

In Vitro Histone Methyltransferase (HMT) Assay

This assay is used to determine the activity and substrate specificity of histone methyltransferases, which utilize SAMe as a methyl donor.[26][27]

Principle: A recombinant methyltransferase is incubated with a histone substrate in the presence of radiolabeled S-adenosyl-L-[methyl-³H]-methionine. The incorporation of the radiolabeled methyl group into the histone is measured by scintillation counting and visualized by SDS-PAGE followed by fluorography.[26]

Protocol Outline:

-

Expression of Recombinant Methyltransferase:

-

Transform an appropriate bacterial strain (e.g., E. coli BL21) with an expression plasmid encoding the methyltransferase of interest.

-

Induce protein expression with IPTG.

-

Prepare a bacterial cell lysate containing the recombinant enzyme.[26]

-

-

HMT Assay Reaction:

-

Set up a reaction mixture containing:

-

Bacterial lysate with the methyltransferase.

-

Histone substrate (e.g., purified histones, nucleosomes, or histone peptides).

-

S-adenosyl-L-[methyl-³H]-methionine.

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT).

-

-

Incubate at a suitable temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[26]

-

-

Detection of Methylation:

-

Scintillation Counting: Spot a portion of the reaction mixture onto P81 phosphocellulose paper, wash to remove unincorporated radiolabel, and measure the radioactivity using a scintillation counter.[26]

-

SDS-PAGE and Fluorography: Separate the reaction products by SDS-PAGE, treat the gel with a fluorographic enhancer, dry the gel, and expose it to X-ray film to visualize the radiolabeled histones.[26]

-

DNA Methyltransferase (DNMT) Activity Assay

This assay quantifies the activity of DNA methyltransferases, which are crucial for epigenetic regulation.[28]

Principle: A DNA substrate is incubated with a nuclear extract or purified DNMT in the presence of SAMe. The extent of DNA methylation is then quantified, often using a methylation-specific antibody in an ELISA-like format.[28]

Protocol Outline:

-

Substrate Preparation:

-

Immobilize a cytosine-rich DNA substrate onto the wells of a microplate.[28]

-

-

Methylation Reaction:

-

Add the sample containing DNMT activity (e.g., nuclear extract) and SAMe to the wells.

-

Incubate to allow for the methylation of the DNA substrate.[28]

-

-

Detection of Methylation:

-

Wash the wells to remove non-bound components.

-

Add a primary antibody specific for 5-methylcytosine (B146107) (5-mC).

-

Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a colorimetric substrate and measure the absorbance to quantify the amount of methylated DNA.[28]

-

Quantification of SAMe Levels in Biological Samples

Accurate measurement of SAMe concentrations in tissues and fluids is essential for pharmacokinetic and pharmacodynamic studies.[18]

Principle: Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific method for quantifying SAMe.[18]

Protocol Outline:

-

Sample Preparation:

-

Extract SAMe from the biological matrix (e.g., plasma, tissue homogenate) using a suitable solvent (e.g., perchloric acid) to precipitate proteins.

-

Centrifuge to remove the protein pellet.

-

Add an internal standard (e.g., acyclovir) to the supernatant.[18]

-

-

LC-MS Analysis:

-

Inject the prepared sample into a liquid chromatograph for separation on a suitable column (e.g., C18).

-

Elute the separated compounds into a mass spectrometer.

-

Use selected-ion monitoring (SIM) to detect and quantify SAMe and the internal standard based on their specific mass-to-charge ratios.[18]

-

-

Data Analysis:

-

Construct a standard curve using known concentrations of SAMe.

-

Determine the concentration of SAMe in the samples by comparing their peak area ratios (SAMe/internal standard) to the standard curve.

-

Conclusion

This compound is a pivotal molecule with a well-defined and multifaceted mechanism of action. Its roles as a universal methyl donor, a precursor for the antioxidant glutathione, and a key component in polyamine synthesis underscore its importance in maintaining cellular health and function. The ability of SAMe to influence a wide array of cellular processes, from gene expression to neurotransmitter synthesis, provides a strong rationale for its therapeutic applications in conditions such as depression and osteoarthritis. Further research into the intricate signaling pathways modulated by SAMe will continue to unveil its full therapeutic potential and may lead to the development of novel treatment strategies for a range of diseases.

References

- 1. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]

- 2. S‐adenosylmethionine: A metabolite critical to the regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. amsbio.com [amsbio.com]

- 4. Facebook [cancer.gov]

- 5. S-adenosylmethionine and proliferation: new pathways, new targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. S-Adenosyl-L-methionine disulfate tosylate | 97540-22-2 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. The Role of the Transsulfuration Pathway in Non-Alcoholic Fatty Liver Disease | MDPI [mdpi.com]

- 16. Polyamine - Wikipedia [en.wikipedia.org]

- 17. Polyamines | Chaim Kahana's Lab [weizmann.ac.il]

- 18. Pharmacokinetic properties of S-adenosylmethionine after oral and intravenous administration of its tosylate disulfate salt: a multiple-dose, open-label, parallel-group study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacokinetic properties of S-adenosylmethionine after oral and intravenous administration of its tosylate disulfate salt: A multiple-dose, open-label, parallel-group study in healthy Chinese volunteers - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]

- 20. researchgate.net [researchgate.net]

- 21. A Double-Blind, Randomized, Placebo-Controlled Clinical Trial of S-Adenosyl-L-Methionine (SAMe) Vs. Escitalopram in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Efficacy of S-Adenosyl Methionine and Probiotic Supplementation on Depression: A Synergistic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A long-term (two years) clinical trial with S-adenosylmethionine for the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. S-Adenosyl methionine (SAMe) versus celecoxib for the treatment of osteoarthritis symptoms: A double-blind cross-over trial. [ISRCTN36233495] - PMC [pmc.ncbi.nlm.nih.gov]

- 25. cdn.mdedge.com [cdn.mdedge.com]

- 26. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 27. In Vitro Assays to Measure Histone Methyltransferase Activity Using Different Chromatin Substrates | Springer Nature Experiments [experiments.springernature.com]

- 28. DNA Methyltransferase Activity Assays: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

role of S-Adenosyl-L-methionine in transmethylation reactions

An In-depth Technical Guide on the Role of S-Adenosyl-L-methionine in Transmethylation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Adenosyl-L-methionine (SAM, SAMe, or AdoMet) is a fundamental cosubstrate that is central to a wide array of biochemical pathways in all living cells.[1][2] Synthesized from methionine and adenosine (B11128) triphosphate (ATP), SAM is often referred to as the "universal methyl donor," playing a pivotal role in the transfer of methyl groups to a vast range of acceptor molecules, including DNA, RNA, proteins, and lipids.[1][3][4] This process, known as transmethylation, is catalyzed by a large superfamily of enzymes called methyltransferases (MTs).

These methylation events are not mere biochemical footnotes; they are critical regulatory mechanisms that influence nearly every aspect of cellular life. From epigenetic control of gene expression and maintenance of genomic stability to the regulation of protein function and the biosynthesis of essential metabolites, SAM-dependent methylation is indispensable for cellular growth, differentiation, and homeostasis.[5][6][7] Dysregulation of these pathways is implicated in numerous pathologies, including cancer, neurodegenerative disorders, and liver disease, making SAM metabolism and methyltransferases significant targets for therapeutic intervention.[8][9]

This technical guide provides a comprehensive overview of the core role of SAM in transmethylation reactions. It details the biochemical mechanism, the regeneration of SAM via the SAM cycle, the enzymology of methyltransferases, and the profound biological implications of these reactions. Furthermore, it presents key quantitative data, detailed experimental protocols for studying methylation, and visualizations of the critical pathways involved.

The Core Mechanism: SAM-Dependent Transmethylation

The fundamental reaction of transmethylation involves the transfer of a chemically active methyl group from SAM to a nucleophilic acceptor substrate. This process is catalyzed by a specific methyltransferase enzyme.

The SN2 Reaction: The transfer of the methyl group occurs via a bimolecular nucleophilic substitution (SN2)-like mechanism.[10][11] The methyl group in SAM is attached to a positively charged sulfur atom (sulfonium ion), rendering it highly electrophilic and susceptible to nucleophilic attack.[12] The methyltransferase enzyme positions the substrate so that a nucleophilic atom (typically nitrogen, oxygen, carbon, or sulfur) can attack the electrophilic methyl group of SAM.[8] This concerted reaction results in the formation of a new carbon-methyl bond on the substrate and the cleavage of the sulfur-methyl bond in SAM, yielding S-adenosyl-L-homocysteine (SAH) as a byproduct.[10][11]

Caption: General mechanism of SAM-dependent transmethylation.

The SAM Cycle: Regenerating the Universal Methyl Donor

To sustain cellular methylation capacity, a constant supply of SAM is required. The SAM cycle (also known as the methylation cycle) is a critical metabolic pathway that synthesizes SAM and recycles its byproduct, SAH, back to methionine.[3] The liver is the primary site of SAM synthesis and metabolism, accounting for up to 85% of all methylation reactions in the body.[13]

The cycle consists of four key steps:

-

Synthesis: Methionine adenosyltransferase (MAT) catalyzes the reaction between methionine and ATP to form S-adenosyl-L-methionine (SAM).[3][13]

-

Methyl Donation: SAM donates its methyl group to a substrate in a reaction catalyzed by a methyltransferase (MT), producing S-adenosyl-L-homocysteine (SAH).[6]

-

Hydrolysis: SAH is a potent inhibitor of most methyltransferases.[6][13] To prevent feedback inhibition and drive the cycle forward, SAH is rapidly hydrolyzed by SAH hydrolase (SAHH) into adenosine and homocysteine.[13]

-

Remethylation: Homocysteine is remethylated to regenerate methionine. This crucial step is primarily catalyzed by methionine synthase, which utilizes 5-methyltetrahydrofolate (a derivative of folate, vitamin B9) as the methyl donor and requires methylcobalamin (B1676134) (a derivative of vitamin B12) as a cofactor.[4][13]

The SAM/SAH ratio is a critical indicator of the cell's methylation potential. A high ratio favors ongoing methylation, while a low ratio (caused by SAH accumulation) inhibits it.[14]

Caption: The SAM Cycle for synthesis and regeneration of SAM.

The Enzymology of Transmethylation: Methyltransferases

SAM-dependent methyltransferases are a large and diverse class of enzymes, categorized based on their structure and the substrates they modify. They are crucial for cellular homeostasis, and their dysregulation is linked to numerous diseases.[8]

Major Classes of Methyltransferases:

-

DNA Methyltransferases (DNMTs): These enzymes methylate cytosine bases in DNA, primarily at CpG dinucleotides. This is a cornerstone of epigenetic regulation, essential for processes like genomic imprinting, X-chromosome inactivation, and transcriptional silencing.[15][16]

-

Protein Arginine Methyltransferases (PRMTs): PRMTs catalyze the methylation of arginine residues within proteins, including histones. These modifications impact signal transduction, RNA processing, DNA repair, and transcriptional regulation.[17][18]

-

Protein Lysine (B10760008) Methyltransferases (PKMTs) / Histone Methyltransferases (HMTs): This large family methylates lysine residues, most notably on histone tails. Histone methylation is a key epigenetic mark that dictates chromatin structure and gene accessibility.[15][19]

-

RNA Methyltransferases (RNMTs): These enzymes methylate various types of RNA (mRNA, tRNA, rRNA), influencing RNA stability, splicing, and translation.[3][20]

-

Small-Molecule Methyltransferases: This group acts on a wide array of small molecules. An important example is Catechol-O-methyltransferase (COMT), which degrades catecholamine neurotransmitters like dopamine (B1211576) and epinephrine.[10]

Quantitative Data: Enzyme Kinetics

The kinetic parameters of methyltransferases provide insight into their efficiency and substrate affinity. These values are crucial for understanding their biological function and for the development of specific inhibitors.

| Enzyme Family | Enzyme Example | Substrate | KM for SAM | KM for Substrate | kcat | Reference(s) |

| DNMT | Murine DNMT1 | DNA | 680 nM | 250 nM (DNA) | 0.66 /h | [21] |

| PRMT | PRMTs (Median) | Peptides | ~4 µM | Low µM range | 0.0051 s-1 | [21] |

| PRMT | PRMT1 | Histone H4 | 100 µM (non-limiting) | - | - | [17] |

| PRMT | PRMT5-MEP50 | Histone H4 | - | - | 7.8 h-1 | [21] |

| PRMT | PRMT6 | AcH4-21 peptide | 2.1 ± 0.3 µM | 0.6 ± 0.1 µM | 1.8 ± 0.1 min-1 | [18] |

Biological Significance and Regulatory Roles

SAM-dependent transmethylation is a ubiquitous regulatory mechanism with profound effects on cellular physiology.

-

Epigenetic Regulation: DNA and histone methylation are the best-characterized epigenetic modifications. They establish and maintain patterns of gene expression that define cell identity and are heritable through cell division. Aberrant methylation patterns are a hallmark of many cancers.[6][15]

-

Protein Function and Signaling: Methylation of non-histone proteins can alter their stability, localization, and interaction with other proteins, thereby modulating signaling pathways.[3]

-

Metabolism and Biosynthesis: SAM is required for the synthesis of numerous essential molecules, including epinephrine, creatine, carnitine, and phosphatidylcholine.[1][22]

-

Polyamine Synthesis: In a separate pathway, decarboxylated SAM is a precursor for the synthesis of polyamines like spermidine (B129725) and spermine, which are critical for cell growth and differentiation.[1][2]

Quantitative Data: Cellular and Tissue Concentrations of SAM

The concentration of SAM varies between different tissues and cellular compartments, reflecting the local metabolic demand for methylation reactions.

| Sample Type | Organism/Tissue | SAM Concentration | Reference(s) |

| Plasma | Human | 50 - 150 nmol/L | [23] |

| Tissue | Rat Liver | 50 - 100 nmol/g | [24] |

| Tissue | Various Organs | 3.5 - 9 nmol/100 mg | [23] |

| Cells | Human Erythrocytes | ~3.5 µmol/L cells | [25] |

| Cells | Hepatocytes (in vitro) | 0.19 µM (intracellular) at 1 µM (extracellular) | [23][26] |

Role in Disease and Drug Development

Given its central role, the dysregulation of SAM levels and methyltransferase activity is linked to a wide range of human diseases.

-

Cancer: Global DNA hypomethylation and promoter-specific hypermethylation of tumor suppressor genes are common features of cancer.[6][27] As a result, inhibitors of DNMTs (e.g., Decitabine) are used as anticancer agents.[9]

-

Neuropsychiatric and Neurodegenerative Diseases: Transmethylation pathways are critical for brain function, including the metabolism of neurotransmitters.[14] Altered SAM levels have been associated with depression and Alzheimer's disease.[2][14][28]

-

Liver Disease: The liver is the main hub for SAM metabolism. Impaired SAM synthesis is common in chronic liver diseases, and SAM supplementation has been investigated as a therapeutic agent.[6][13][29]

The critical functions of methyltransferases have made them attractive targets for drug development. The design of potent and selective inhibitors against specific MTs is an active area of research for treating cancer and other diseases.[8]

Experimental Methodologies

Studying SAM-dependent transmethylation requires robust assays to measure enzyme activity and quantify methylation status.

Experimental Protocol: In Vitro Histone Methyltransferase (HMT) Filter-Binding Assay

This protocol describes a common method to measure the activity of a histone methyltransferase using a radiolabeled methyl donor.[19]

1. Reagents and Materials:

-

Recombinant methyltransferase of interest.

-

Histone substrate (e.g., purified core histones, nucleosomes, or specific histone peptides).

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).

-

2x HMT Reaction Buffer (e.g., 100 mM Tris-HCl pH 8.0, 20 mM MgCl₂, 2 mM DTT).

-

Stop Solution (e.g., 50 mM NaHCO₃, pH 9.0).

-

P81 phosphocellulose filter paper.

-

Scintillation fluid and scintillation counter.

2. Procedure:

-

Reaction Setup: On ice, prepare a 20 µL reaction mix in a microcentrifuge tube.

-

10 µL of 2x HMT Reaction Buffer.

-

1 µL of [³H]-SAM (handle with appropriate caution).

-

1-5 µg of histone substrate.

-

1-2 µg of recombinant methyltransferase enzyme.

-

Nuclease-free water to a final volume of 20 µL.

-

Include a negative control reaction without the enzyme.

-

-

Incubation: Incubate the reactions at a suitable temperature (e.g., 30°C) for 30-60 minutes.

-

Stopping the Reaction: Add 10 µL of Stop Solution.

-

Filter Binding: Spot 25 µL of each reaction onto a labeled P81 phosphocellulose filter paper. Allow the spots to air dry completely.

-

Washing: Wash the filter paper 3-4 times for 5 minutes each in a large volume of the Stop Solution (e.g., 50 mM NaHCO₃, pH 9.0) to remove unincorporated [³H]-SAM.

-

Drying: Rinse the filter paper briefly with acetone (B3395972) and allow it to dry completely.

-

Quantification: Place the dried filter paper spots into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the enzyme's activity.

Experimental Protocol: Overview of DNA Methylation Analysis by Bisulfite Sequencing

Bisulfite sequencing is the gold standard for single-base resolution analysis of DNA methylation.[30][31]

1. Principle: Sodium bisulfite treatment of single-stranded DNA deaminates unmethylated cytosine (C) residues to uracil (B121893) (U), while methylated cytosines (5-mC) remain unchanged.[32] Subsequent PCR amplification converts uracils to thymine (B56734) (T). By comparing the treated sequence to the original sequence, methylated cytosines can be identified.

2. General Workflow:

-

DNA Isolation: Extract high-quality genomic DNA from the sample of interest.

-

Bisulfite Conversion: Treat the DNA with sodium bisulfite using a commercial kit. This step is critical and can lead to DNA degradation.[30]

-

PCR Amplification: Amplify the specific genomic region of interest using primers designed to be independent of the methylation status (i.e., they do not contain CpG sites).

-

Sequencing: Sequence the PCR products. This can be done via traditional Sanger sequencing for specific loci or via next-generation sequencing for genome-wide analysis (WGBS - Whole Genome Bisulfite Sequencing).[31][33]

-

Data Analysis: Align the sequenced reads to a reference genome and quantify the methylation level at each CpG site by calculating the ratio of 'C' reads (methylated) to 'T' reads (unmethylated).

Caption: Workflow for the MTase-Glo™ luminescence-based assay.[34]

Conclusion

S-Adenosyl-L-methionine stands as a cornerstone of cellular metabolism and regulation. Its role as the principal methyl donor in transmethylation reactions, catalyzed by a vast array of methyltransferases, impacts the very blueprint of gene expression through epigenetic modifications and fine-tunes cellular operations by modifying the structure and function of proteins and other metabolites. The intricate balance of the SAM cycle ensures a sustained capacity for these essential modifications. Understanding the multifaceted role of SAM in health and its dysregulation in disease continues to open new avenues for diagnostics and therapeutic strategies, positioning methyltransferases as highly promising targets for the next generation of precision medicine.

References

- 1. amsbio.com [amsbio.com]

- 2. S-Adenosyl_methionine [bionity.com]

- 3. SAM and SAH: Key Differences, SAM Cycle, and Methylation Regulation - Creative Proteomics Blog [creative-proteomics.com]

- 4. S-ADENOSYLMETHIONINE (SAM) [ww2.uthscsa.edu]

- 5. S-Adenosylmethionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]

- 7. S‐adenosylmethionine: A metabolite critical to the regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. S-Adenosylmethionine: From the Discovery of Its Inhibition of Tumorigenesis to Its Use as a Therapeutic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methyltransferase - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Structure and Catalytic Mechanism of Radical SAM Methylases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. portlandpress.com [portlandpress.com]

- 14. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methyltransferases: Functions and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DNA Methylation Tools and Strategies: Methods in a Review | Asian Pacific Journal of Cancer Biology [waocp.com]

- 17. A Transient Kinetic Analysis of PRMT1 Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Kinetic Mechanism of Protein Arginine Methyltransferase 6 (PRMT6) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. youtube.com [youtube.com]

- 23. Rethinking the bioavailability and cellular transport properties of S-adenosylmethionine [cell-stress.com]

- 24. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 25. Metabolism of S-adenosyl-L-methionine in intact human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. academic.oup.com [academic.oup.com]

- 27. researchgate.net [researchgate.net]

- 28. nccih.nih.gov [nccih.nih.gov]

- 29. drugs.com [drugs.com]

- 30. Comparison of Methods for Quantification of Global DNA Methylation | EpigenTek [epigentek.com]

- 31. A Practical Guide to the Measurement and Analysis of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 32. karger.com [karger.com]

- 33. DNA methylation methods: global DNA methylation and methylomic analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 34. promega.com [promega.com]

The Epigenetic Keystone: A Technical Guide to S-Adenosyl-L-methionine Tosylate's Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Adenosyl-L-methionine (SAMe), a pivotal molecule in cellular metabolism, serves as the universal methyl donor for a vast array of biological reactions, including the epigenetic modifications of DNA and histone proteins. The tosylate salt of SAMe is a stabilized form commonly utilized in research and clinical applications. This technical guide provides an in-depth exploration of the function of S-Adenosyl-L-methionine tosylate in epigenetics. It details the enzymatic transfer of a methyl group from SAMe to DNA by DNA methyltransferases (DNMTs) and to histones by histone methyltransferases (HMTs), processes fundamental to the regulation of gene expression. This document summarizes key quantitative data, provides detailed experimental protocols for assessing methyltransferase activity and chromatin modifications, and visualizes the core signaling pathways governing SAMe synthesis and utilization. This guide is intended to be a comprehensive resource for professionals in research and drug development seeking to understand and manipulate the epigenetic roles of this critical metabolite.

Introduction: The Central Role of S-Adenosyl-L-methionine in Epigenetics

Epigenetics refers to heritable changes in gene expression that do not involve alterations to the underlying DNA sequence.[1] Two of the most extensively studied epigenetic mechanisms are DNA methylation and post-translational modifications of histone proteins.[1] Both of these processes are critically dependent on the availability of S-Adenosyl-L-methionine (SAMe) as the primary methyl group donor.[2][3] SAMe is a metabolite synthesized from methionine and adenosine (B11128) triphosphate (ATP) in the methionine cycle, a key component of one-carbon metabolism.[4][5]

The tosylate salt of SAMe is a stable formulation that allows for its effective use in experimental and therapeutic settings.[6][7] In the context of epigenetics, SAMe's function is to provide the methyl group (—CH₃) that is covalently attached to cytosine bases in DNA or to amino acid residues on histone tails.[2][3] These methylation events are catalyzed by specific enzymes: DNA methyltransferases (DNMTs) for DNA and histone methyltransferases (HMTs) for histones.[2][8]

The addition of a methyl group can alter the chromatin structure, making it more compact (heterochromatin) and generally leading to transcriptional repression, or more open (euchromatin), which is associated with active gene expression.[9][10] The pattern of DNA and histone methylation is dynamic and can be influenced by various factors, including diet, environmental exposures, and disease states.[11][12] Consequently, the cellular concentration of SAMe and the ratio of SAMe to its demethylated product, S-adenosylhomocysteine (SAH), are critical determinants of the cell's "methylation potential" and play a significant role in health and disease.[1][11][12]

Quantitative Data: Kinetic Properties and Cellular Concentrations

The efficiency of SAMe as a methyl donor and its availability within the cell are crucial for proper epigenetic regulation. The following tables summarize key quantitative data related to the kinetic parameters of methyltransferases that utilize SAMe and the cellular concentrations of SAMe and its related metabolites.

Table 1: Kinetic Constants of DNA Methyltransferases (DNMTs) for S-Adenosyl-L-methionine

| Enzyme | Organism/System | K_m_ (μM) for SAMe | k_cat_ (min⁻¹) | Reference(s) |

| DNMT1 | Human | 4.4 ± 0.5 | 3.0 | [13][14] |

| DNMT3A | Human | 0.3 ± 0.1 | Not Reported | [13] |

| DNMT3B | Human | 0.7 ± 0.3 | Not Reported | [13] |

Table 2: Kinetic Constants of Histone Methyltransferases (HMTs) for S-Adenosyl-L-methionine

| Enzyme | Substrate | K_m_ (μM) for SAMe | Reference(s) |

| G9a | H3 Peptide | 0.76 | [15] |

| SUV39H2 | H3 Peptide | Not Reported | |

| PRMT1 | H4 Peptide | Not Reported |

Table 3: Cellular Concentrations of S-Adenosyl-L-methionine (SAMe) and S-Adenosylhomocysteine (SAH), and the SAM/SAH Ratio in Various Conditions

| Cell/Tissue Type | Condition | SAMe Concentration | SAH Concentration | SAM/SAH Ratio | Reference(s) |

| Human Plasma | Healthy | - | - | 4:1 | [1] |

| HepG2 Cells | Control | - | - | ~48 | [1] |

| HepG2 Cells | AHCY-silenced | - | - | ~5 | [1] |

| Human Cerebrospinal Fluid | Cognitively Normal | 188.2 nmol/l | 13.5 nmol/l | ~13.9 | [15] |

| Human Cerebrospinal Fluid | Cognitive Impairment | 179.4 nmol/l | 16.1 nmol/l | ~11.1 | [15] |

| Colorectal Cancer Tissue | - | Lower than normal | - | Lowered | [5] |

Signaling Pathways: The Methionine Cycle and One-Carbon Metabolism

The synthesis and regeneration of SAMe are intricately linked to the methionine cycle, which is a central part of the broader one-carbon metabolism pathway. These pathways are crucial for providing the necessary methyl groups for all methylation reactions in the cell.

The Methionine Cycle

The methionine cycle describes the process by which the amino acid methionine is converted to SAMe, which then donates its methyl group and is subsequently regenerated. This cycle is essential for maintaining a steady supply of SAMe for epigenetic modifications.

One-Carbon Metabolism

One-carbon metabolism is a network of interconnected biochemical pathways that supply one-carbon units (like methyl groups) for various biosynthetic processes, including the synthesis of nucleotides and the regeneration of methionine. Folate and vitamin B12 are essential cofactors in this pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of this compound in epigenetics.

In Vitro Histone Methyltransferase (HMT) Assay (Radioactive)

This protocol describes a method to measure the activity of a histone methyltransferase in vitro using a radioactive methyl donor.

Materials:

-

Recombinant HMT enzyme

-

Histone substrate (e.g., purified core histones, recombinant histones, or histone peptides)

-

S-adenosyl-L-[methyl-³H]-methionine

-

2x Histone Methyltransferase Buffer (e.g., 100 mM Tris-HCl pH 8.0, 20 mM MgCl₂, 20% glycerol)

-

Bacterial Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM DTT, protease inhibitors)

-

P81 phosphocellulose paper

-

Scintillation vials and scintillation fluid

-

Microcentrifuge tubes

-

Incubator

Procedure:

-

Reaction Setup: In a 1.5 mL microcentrifuge tube on ice, prepare the following reaction mixture to a final volume of 20 µL:

-

10 µL of 2x Histone Methyltransferase Buffer

-

1 µL of S-adenosyl-L-[methyl-³H]-methionine

-

1-5 µg of histone substrate

-

1-2 µL of recombinant HMT enzyme

-

Nuclease-free water to 20 µL

-

-

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Stopping the Reaction: Spot 15 µL of the reaction mixture onto a 2 cm x 2 cm square of P81 phosphocellulose paper.

-

Washing: Wash the P81 paper three times for 5 minutes each in a beaker containing 50 mM sodium bicarbonate (pH 9.0).

-

Drying: Briefly wash the P81 paper in acetone (B3395972) and let it air dry completely.

-

Scintillation Counting: Place the dry P81 paper into a scintillation vial, add 5 mL of scintillation fluid, and measure the radioactivity using a scintillation counter.

DNA Methyltransferase (DNMT) Activity Assay (Colorimetric)

This protocol outlines a non-radioactive, colorimetric method for measuring DNMT activity.

Materials:

-

Nuclear extract or purified DNMT enzyme

-

DNMT Assay Kit (containing DNA substrate-coated wells, assay buffer, S-Adenosyl-L-methionine, capture antibody, detection antibody, and developer solution)

-

Microplate reader capable of reading absorbance at 450 nm

-

Wash Buffer (e.g., 1x PBS with 0.05% Tween-20)

Procedure:

-

Prepare Reagents: Prepare all buffers and solutions according to the kit manufacturer's instructions.

-

Reaction Setup:

-

To the DNA substrate-coated wells, add 50 µL of DNMT Assay Buffer.

-

Add 1-10 µg of nuclear extract or 1-100 ng of purified DNMT enzyme.

-

Add 5 µL of S-Adenosyl-L-methionine.

-

For a negative control, omit the DNMT enzyme.

-

-

Incubation: Cover the plate and incubate at 37°C for 60-90 minutes.

-

Washing: Wash each well three times with 200 µL of Wash Buffer.

-

Capture Antibody: Add 50 µL of diluted capture antibody to each well and incubate at room temperature for 60 minutes.

-

Washing: Repeat the washing step.

-

Detection Antibody: Add 50 µL of diluted detection antibody to each well and incubate at room temperature for 30 minutes.

-

Washing: Repeat the washing step.

-

Development: Add 100 µL of developer solution to each well and incubate in the dark for 5-15 minutes.

-

Stop Reaction: Add 50 µL of stop solution to each well.

-

Measurement: Read the absorbance at 450 nm within 15 minutes.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Histone Modifications

This protocol provides a general workflow for performing ChIP-seq to identify the genomic locations of specific histone modifications.

Materials:

-

Cells or tissue of interest

-

Formaldehyde (B43269) (for crosslinking)

-

Glycine (to quench crosslinking)

-

Lysis Buffer

-

Sonication equipment or micrococcal nuclease

-

ChIP-grade antibody specific to the histone modification of interest

-

Protein A/G magnetic beads

-

Wash Buffers

-

Elution Buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for library preparation for next-generation sequencing

Procedure:

-

Crosslinking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to crosslink proteins to DNA. Quench with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-600 bp by sonication or enzymatic digestion.

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the chromatin overnight at 4°C with an antibody specific to the histone modification of interest.

-

Add Protein A/G beads to capture the antibody-histone-DNA complexes.

-

-

Washing: Wash the bead-complexes several times to remove non-specifically bound chromatin.

-

Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the crosslinks by heating at 65°C.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.

-

Data Analysis: Align sequence reads to a reference genome, perform peak calling to identify regions of enrichment, and conduct downstream bioinformatic analyses.[3][4]

Conclusion

This compound is an indispensable tool for the study and potential therapeutic manipulation of epigenetic mechanisms. As the primary methyl donor, its availability and the regulation of its metabolism are central to the dynamic control of gene expression through DNA and histone methylation. The quantitative data, detailed experimental protocols, and pathway visualizations provided in this technical guide offer a comprehensive resource for researchers and drug development professionals. A thorough understanding of SAMe's role in epigenetics is paramount for advancing our knowledge of cellular differentiation, disease pathogenesis, and for the development of novel therapeutic strategies targeting the epigenome.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioinformatics Methods for ChIP-seq Histone Analysis | Springer Nature Experiments [experiments.springernature.com]

- 4. portlandpress.com [portlandpress.com]

- 5. S-Adenosylmethionine: A Multifaceted Regulator in Cancer Pathogenesis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

- 7. promega.com [promega.com]

- 8. Basics of ChIP-seq data analysis [bioconductor.org]

- 9. The DNA Methyltransferase DNMT1 and Tyrosine-Protein Kinase KIT Cooperatively Promote Resistance to 5-Aza-2′-deoxycytidine (Decitabine) and Midostaurin (PKC412) in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Roles of Human DNA Methyltransferases and Their Isoforms in Shaping the Epigenome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SAM and SAH: Key Differences, SAM Cycle, and Methylation Regulation - Creative Proteomics Blog [creative-proteomics.com]

- 12. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]

- 13. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bellbrooklabs.com [bellbrooklabs.com]

- 15. alzdiscovery.org [alzdiscovery.org]

biological significance of the SAM/SAH ratio

An In-depth Technical Guide on the Biological Significance of the S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH) Ratio

Abstract

The ratio of S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH) is a critical metabolic parameter that serves as a key indicator of cellular methylation capacity. This "methylation potential" or "methylation index" influences a vast array of biological processes, from epigenetic regulation of gene expression to the control of signal transduction pathways. As the primary methyl group donor, SAM is converted to SAH following the transfer of its methyl group to a substrate. SAH, in turn, is a potent inhibitor of most SAM-dependent methyltransferases. Consequently, the SAM/SAH ratio directly governs the activity of these enzymes and plays a pivotal role in maintaining cellular homeostasis. Dysregulation of this ratio has been implicated in a multitude of pathological conditions, including cancer, neurodegenerative diseases, and developmental disorders, making it a significant area of interest for both basic research and therapeutic development. This guide provides a comprehensive overview of the core , details experimental methodologies for its assessment, and presents key data in a structured format for researchers, scientists, and drug development professionals.

The Core Biochemistry of the SAM Cycle

The SAM cycle, also known as the methionine cycle, is a fundamental metabolic pathway that generates SAM and recycles SAH. The cycle begins with the adenylation of methionine by methionine adenosyltransferase (MAT) to form SAM. SAM then donates its methyl group to a wide range of acceptor molecules, including DNA, RNA, proteins, and lipids, in reactions catalyzed by various methyltransferases. This methylation event results in the formation of SAH. SAH is subsequently hydrolyzed to homocysteine and adenosine (B11128) by SAH hydrolase (SAHH). Homocysteine can then be remethylated to methionine to complete the cycle, a reaction catalyzed by methionine synthase (MS) which utilizes 5-methyltetrahydrofolate as a methyl donor. Alternatively, homocysteine can enter the transsulfuration pathway to be converted to cysteine.

The SAM/SAH ratio is a sensitive indicator of the cell's capacity to perform methylation reactions. A high SAM/SAH ratio favors methyltransferase activity, while a low ratio leads to the inhibition of these enzymes due to the accumulation of SAH.

Biological Significance of the SAM/SAH Ratio

The SAM/SAH ratio exerts profound effects on numerous cellular processes, primarily through its control over methylation events.

Epigenetic Regulation

DNA and histone methylation are crucial epigenetic modifications that regulate gene expression. DNA methylation, typically occurring at CpG dinucleotides, is generally associated with transcriptional repression. Histone methylation, on the other hand, can either activate or repress transcription depending on the specific residue and the degree of methylation. The enzymes responsible for these modifications, DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs), are highly sensitive to the SAM/SAH ratio.

A decrease in the SAM/SAH ratio can lead to global DNA hypomethylation and alterations in histone methylation patterns, contributing to genomic instability and aberrant gene expression, which are hallmarks of cancer.

Post-Translational Modification of Proteins

Protein methylation is a vital post-translational modification that regulates protein function, localization, and stability. Protein arginine methyltransferases (PRMTs) and protein lysine (B10760008) methyltransferases (PKMTs) utilize SAM to methylate their respective substrates. These modifications are involved in a wide range of cellular processes, including signal transduction, RNA processing, and DNA damage repair. The activity of these enzymes is tightly regulated by the SAM/SAH ratio.

Neurotransmission and Neurological Function

The SAM/SAH ratio is of particular importance in the nervous system. SAM is involved in the synthesis of neurotransmitters such as catecholamines and melatonin. Furthermore, methylation of phospholipids, regulated by the SAM/SAH ratio, is essential for maintaining the fluidity and function of neuronal membranes. Dysregulation of the SAM/SAH ratio has been linked to various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease, as well as psychiatric disorders like depression.

The SAM/SAH Ratio in Disease

Alterations in the SAM/SAH ratio are a common feature of numerous human diseases.

Cancer

Cancer cells often exhibit a reprogrammed methionine metabolism, leading to a decreased SAM/SAH ratio. This can result in global DNA hypomethylation, which can activate oncogenes and promote genomic instability. Paradoxically, specific tumor suppressor genes can become hypermethylated and silenced. This altered methylation landscape is a key driver of tumorigenesis and cancer progression.

Liver Disease

The liver is the primary site of SAM synthesis and metabolism. Chronic liver diseases, such as alcoholic and non-alcoholic fatty liver disease, are often associated with a significant decrease in hepatic SAM levels and a reduced SAM/SAH ratio. This can impair hepatocyte function and contribute to liver injury and fibrosis.

Neurological and Psychiatric Disorders

As mentioned, an imbalanced SAM/SAH ratio is implicated in several neurological and psychiatric conditions. In Alzheimer's disease, for example, altered methylation patterns in the brain are thought to contribute to the pathology. SAM supplementation has been explored as a potential therapeutic strategy for depression, with some studies suggesting it can increase SAM levels in the cerebrospinal fluid.

Quantitative Data on the SAM/SAH Ratio

The following tables summarize key quantitative data related to the SAM/SAH ratio in various biological contexts.

| Biological Context | Typical SAM Concentration (µM) | Typical SAH Concentration (µM) | Typical SAM/SAH Ratio | Reference |

| Normal Human Plasma | 0.08 - 0.12 | 0.01 - 0.03 | 3 - 8 | |

| Rat Liver (Control) | 60 - 100 | 5 - 15 | 4 - 20 | |

| Rat Liver (Ethanol-fed) | 30 - 50 | 10 - 25 | 1 - 5 | |

| Human Colon Cancer Tissue | 1.5 - 3.5 | 0.5 - 1.5 | 1 - 3 | |

| Normal Human Colon Tissue | 3.0 - 6.0 | 0.3 - 0.8 | 5 - 15 |

| Enzyme | Substrate | Effect of Decreased SAM/SAH Ratio | Reference |

| DNMT1 | DNA | Decreased methylation activity | |

| G9a (Histone H3K9 HMT) | Histone H3 | Decreased methylation activity | |

| PRMT1 | Arginine residues in proteins | Decreased methylation activity | |

| COMT | Catecholamines | Decreased methylation activity |

Experimental Protocols

Accurate measurement of SAM and SAH levels is crucial for determining the SAM/SAH ratio. Several methods are available, with liquid chromatography-mass spectrometry (LC-MS) being the most common and reliable.

Measurement of SAM and SAH by LC-MS/MS

This protocol outlines a general procedure for the quantification of SAM and SAH in biological samples.

Sample Preparation:

-

Homogenize tissue samples or lyse cells in a suitable buffer on ice.

-

Precipitate proteins by adding a cold organic solvent (e.g., perchloric acid, methanol, or acetonitrile).

-

Centrifuge at high speed to pellet the protein precipitate.

-

Collect the supernatant containing the small molecule metabolites, including SAM and SAH.

-

If necessary, perform a solid-phase extraction (SPE) step to clean up the sample and concentrate the analytes.

LC-MS/MS Analysis:

-

Inject the prepared sample onto a reverse-phase or HILIC liquid chromatography column.

-

Separate SAM and SAH using a gradient elution with a mobile phase typically consisting of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detect and quantify SAM and SAH using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for SAM and SAH are used for high selectivity and sensitivity.

-

Use stable isotope-labeled internal standards for SAM and SAH to ensure accurate quantification.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: The SAM Cycle and its connection to the transsulfuration pathway.

S-Adenosyl-L-Methionine (SAM) Tosylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

S-Adenosyl-L-methionine (SAM), a pivotal molecule in cellular metabolism, serves as the primary methyl group donor in a vast array of biochemical reactions. Its tosylate salt forms, S-(5'-Adenosyl)-L-methionine tosylate and S-(5'-Adenosyl)-L-methionine disulfate tosylate, are chemically stabilized versions widely utilized in research and drug development. This guide provides a detailed overview of their chemical structure, properties, and role in key biological pathways, along with comprehensive experimental protocols for their use.

Chemical Structure and Properties

S-Adenosyl-L-methionine is a chiral molecule synthesized from L-methionine and adenosine (B11128) triphosphate (ATP). The tosylate and disulfate tosylate salts enhance the stability of this otherwise labile molecule.[1][2] The chemical identity and physical properties of these salts are summarized in the tables below.

Table 1: Chemical Identification of SAM Tosylate Salts

| Identifier | S-(5'-Adenosyl)-L-methionine tosylate | S-(5'-Adenosyl)-L-methionine disulfate tosylate |

| Synonyms | AdoMet, SAM, SAMe | AdoMet, SAM, SAMe |

| CAS Number | 52248-03-0 | 97540-22-2 |

| Molecular Formula | C₁₅H₂₃N₆O₅S • C₇H₇O₃S | C₁₅H₂₃N₆O₅S • H₂SO₄ • C₇H₈O₃S |

| Molecular Weight | 570.6 g/mol | 766.8 g/mol |

Table 2: Physicochemical Properties of SAM Tosylate Salts

| Property | S-(5'-Adenosyl)-L-methionine tosylate | S-(5'-Adenosyl)-L-methionine disulfate tosylate |

| Physical Form | Crystalline solid | Solid |

| Purity | ≥90% | ≥95% |

| Solubility | DMF: 5 mg/mLDMSO: 10 mg/mLPBS (pH 7.2): 10 mg/mL | Water: Soluble to 100 mMDMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 10 mg/mLPBS (pH 7.2): 10 mg/mL |

| Storage | -20°C | -20°C |

| Stability | ≥ 4 years at -20°C | ≥ 4 years at -20°C |

Biological Role: The One-Carbon Metabolism Pathway

SAM is a central intermediate in one-carbon metabolism, a network of interconnected pathways essential for the synthesis of nucleotides, amino acids, and other critical cellular components. The core of this network is the methionine cycle, where SAM is generated and utilized.

In this pathway, Methionine Adenosyltransferase (MAT) catalyzes the reaction of methionine with ATP to form SAM.[1] SAM then donates its methyl group to a variety of acceptor molecules in reactions catalyzed by methyltransferases (MTs), yielding S-adenosyl-L-homocysteine (SAH).[1] SAH is subsequently hydrolyzed to homocysteine by SAH hydrolase. Homocysteine can then be either remethylated to methionine via the folate cycle, completing the methionine cycle, or enter the transsulfuration pathway to be converted to cysteine.[1]

Experimental Protocols

The following are detailed protocols for the quantification of SAM tosylate and its use in a typical in vitro methyltransferase assay.

Protocol 1: Quantification of S-Adenosyl-L-Methionine Tosylate by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for the analysis of SAM in pharmaceutical and biological samples.[1][3][4][5][6]

1. Materials and Reagents:

-

S-Adenosyl-L-methionine disulfate tosylate standard

-

Perchloric acid (PCA), 0.4 M, ice-cold

-

Mobile Phase A: 50 mM sodium phosphate, 10 mM heptanesulfonic acid, pH 2.8

-

Mobile Phase B: 100% Acetonitrile

-

C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

-

HPLC system with UV detector

2. Standard Curve Preparation:

-

Prepare a 1 mg/mL stock solution of SAM disulfate tosylate in 0.4 M PCA.

-

Perform serial dilutions of the stock solution in 0.4 M PCA to obtain standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Store standards on ice and use within the same day.

3. Sample Preparation (from biological samples):

-

Homogenize tissue samples or pellet cells in 10 volumes of ice-cold 0.4 M PCA.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and filter through a 0.22 µm syringe filter.

-

Store the extracted sample at -80°C until analysis.

4. HPLC Analysis:

-

Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min.

-

Inject 20 µL of the standard or sample.

-

Run a gradient elution as follows:

-

0-5 min: 95% A, 5% B

-

5-20 min: Linear gradient to 80% A, 20% B

-

20-25 min: 80% A, 20% B

-

25-30 min: Linear gradient back to 95% A, 5% B

-

30-40 min: Re-equilibration at 95% A, 5% B

-

-

Detect SAM at a wavelength of 254 nm.

-

Quantify the amount of SAM in the samples by comparing the peak area to the standard curve.

Protocol 2: In Vitro Methyltransferase (MT) Assay

This protocol provides a general framework for measuring the activity of a SAM-dependent methyltransferase.[7][8][9][10] Specific conditions may need to be optimized for the particular enzyme and substrate being studied.

1. Materials and Reagents:

-

Purified methyltransferase enzyme

-

Methyl acceptor substrate (e.g., a protein, peptide, or small molecule)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 1 mM DTT

-

[³H]-SAM (if using a radioactivity-based assay)

-

Scintillation cocktail and scintillation counter (for radioactivity-based assay)

-

Reagents for a colorimetric or fluorescence-based detection method (e.g., coupled enzyme assay kits)

2. Reaction Setup (Radioactivity-based):

-

Prepare a reaction master mix containing Assay Buffer, the methyl acceptor substrate (at a concentration near its Km), and [³H]-SAM (e.g., 1 µCi per reaction).

-

Initiate the reaction by adding the purified methyltransferase enzyme to the master mix. The final reaction volume is typically 20-50 µL.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes (for protein substrates) or by spotting the reaction mixture onto P81 phosphocellulose paper.

-

If using SDS-PAGE, run the samples on a gel, stain with Coomassie Blue, excise the band corresponding to the substrate, and measure the incorporated radioactivity by liquid scintillation counting.

-

If using P81 paper, wash the paper three times with 50 mM sodium bicarbonate (pH 9.0) to remove unincorporated [³H]-SAM, followed by a final wash with ethanol. Air-dry the paper and measure radioactivity.

3. Data Analysis:

-

Calculate the amount of methyl groups incorporated into the substrate based on the specific activity of the [³H]-SAM and the measured counts per minute (CPM).

-

Determine the specific activity of the methyltransferase (e.g., in pmol/min/mg of enzyme).

Stability and Handling of SAM Tosylate Solutions

SAM is unstable in neutral or alkaline solutions.[11] For experimental use, it is recommended to prepare fresh solutions of SAM tosylate in a slightly acidic buffer (e.g., 10 mM HCl or pH 4-5 buffer) and store them on ice for short-term use.[1] For long-term storage, aliquoting and freezing at -80°C is recommended to minimize degradation.[1] Repeated freeze-thaw cycles should be avoided. The stability of SAM can be monitored using the HPLC protocol described above.

Conclusion

This compound is an indispensable tool for researchers studying a wide range of biological processes. Its enhanced stability compared to the native molecule makes it a reliable reagent for in vitro and cellular assays. A thorough understanding of its chemical properties, its central role in one-carbon metabolism, and appropriate handling and experimental procedures are crucial for obtaining accurate and reproducible results in the fields of biochemistry, drug discovery, and molecular biology.

References

- 1. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and characterisation of a new class of stable S-adenosyl-L-methionine salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drugfuture.com [drugfuture.com]

- 4. ajpaonline.com [ajpaonline.com]

- 5. researchgate.net [researchgate.net]

- 6. HPLC analysis of S-adenosyl-L-methionine in pharmaceutical formulations. | Sigma-Aldrich [sigmaaldrich.cn]

- 7. merckmillipore.com [merckmillipore.com]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdanderson.org [mdanderson.org]

- 11. researchgate.net [researchgate.net]

The Role of S-Adenosylmethionine (SAM) Tosylate in Polyamine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyamines—principally putrescine, spermidine (B129725), and spermine (B22157)—are ubiquitous polycationic molecules essential for cell proliferation, differentiation, and survival. Their biosynthesis is a tightly regulated metabolic pathway and a validated target for therapeutic intervention, particularly in oncology. A key molecule in this pathway is S-adenosylmethionine (SAM), which, following decarboxylation, serves as the aminopropyl group donor for the synthesis of spermidine and spermine. Due to its inherent instability, the tosylate salt of SAM (S-adenosyl-L-methionine disulfate tosylate) is widely employed in experimental setting. This technical guide provides an in-depth overview of the role of SAM tosylate in polyamine biosynthesis, detailing the enzymatic reactions, providing quantitative kinetic data, and outlining comprehensive experimental protocols for the study of this critical pathway.

Introduction: The Polyamine Biosynthesis Pathway

The biosynthesis of polyamines is a fundamental cellular process initiated from the amino acid ornithine. The pathway involves a series of enzymatic steps catalyzed by ornithine decarboxylase (ODC), S-adenosylmethionine decarboxylase (AdoMetDC), spermidine synthase (SPDS), and spermine synthase (SPMS). Polyamines are critically involved in numerous cellular functions, including DNA stabilization, gene transcription, translation, and cell cycle regulation. Dysregulation of polyamine metabolism is a hallmark of cancer and other proliferative diseases, making the enzymes of this pathway attractive targets for drug development.

S-adenosylmethionine (SAM) plays a dual role in cellular metabolism, acting as the principal methyl group donor in most transmethylation reactions and as a precursor for polyamine synthesis. For its role in polyamine synthesis, SAM is first decarboxylated by AdoMetDC to form decarboxylated SAM (dcSAM). dcSAM then provides the aminopropyl group that is transferred to putrescine to form spermidine (catalyzed by SPDS) and subsequently to spermidine to form spermine (catalyzed by SPMS).

Due to the chemical instability of SAM, particularly in aqueous solutions, commercially available and experimentally utilized forms are often stabilized as salts. S-adenosyl-L-methionine disulfate tosylate (SAM tosylate) is a stable and commonly used form of SAM in both in vitro enzyme assays and cell-based studies. The tosylate and sulfate (B86663) counter-ions confer stability to the molecule without interfering with its biological activity as a substrate for AdoMetDC.

Signaling Pathways and Logical Relationships

The polyamine biosynthesis pathway is a linear cascade of enzymatic reactions with intricate regulatory feedback loops. The availability of substrates, including SAM, and the levels of the end-product polyamines themselves, tightly control the flux through this pathway.

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in the latter stages of polyamine biosynthesis, where SAM plays a direct role. These values are essential for designing and interpreting experiments, including enzyme inhibition studies and cellular assays.

Table 1: Kinetic Parameters of Aminopropyltransferases

| Enzyme | Substrate | Km (µM) | Vmax (nmol/h/mg) | Organism/Source |

| Spermine Synthase | Spermidine | 60[1][2] | - | Bovine Brain[1][2] |

| Decarboxylated SAM (dcSAM) | 0.1[1][2] | - | Bovine Brain[1][2] | |

| Human Spermine Synthase | Spermidine | 800[3] | 3776 ± 494[3] | Recombinant Human[3] |

| Decarboxylated SAM (dcSAM) | 0.5[3] | - | Recombinant Human[3] | |

| Spermidine Synthase | Putrescine | 35[4] | - | Plasmodium falciparum[4] |

| Decarboxylated SAM (dcSAM) | 52[4] | - | Plasmodium falciparum[4] | |

| Human Spermidine Uptake | Spermidine | 12.5[5] | 1.36 x 10⁻¹² M/s | Human Erythrocytes[5] |

| Rat Spermidine Synthase | Cadaverine | >1000[6] | - | Rat Prostate[6] |

Table 2: Inhibition Constants (IC₅₀ and Kᵢ) for Aminopropyltransferase Inhibitors

| Enzyme | Inhibitor | IC₅₀ (µM) | Kᵢ (µM) | Organism/Source |

| Human Spermidine Synthase | Decarboxylated S-adenosylhomocysteine (dcSAH) | 43[7] | - | Human[7] |

| N-(3-aminopropyl)-cyclohexylamine (Compound 9) | ~0.1 | - | Plasmodium falciparum[8] | |

| trans-4-methylcyclohexylamine (4MCHA) | - | 0.18[4] | Plasmodium falciparum[4] | |

| S-adenosyl-1,8-diamino-3-thio-octane (AdoDATO) | - | - | Plasmodium falciparum[8] | |

| Human Spermine Synthase | Decarboxylated S-adenosylhomocysteine (dcSAH) | 5[7] | - | Human[7] |

| Spermine Oxidase (SMOX) | Compound 6 | 0.54[9] | 1.60[9] | -[9] |

| Compound 7 | 0.23[9] | 0.46[9] | -[9] |

Table 3: Effect of Polyamine Pathway Inhibitors on Cancer Cell Lines

| Cell Line | Compound | Concentration | Effect |

| MCF-7 (Breast Cancer) | MDL 27695 | 4 µM | Reduced putrescine, spermidine, and spermine by 43%, 38%, and 45% respectively after 8h.[10] |

| CGP48664 (SAMDC inhibitor) | 0.5 µM | 50% growth inhibition; depletion of spermidine and spermine.[11] | |

| MDA-MB-231 (Breast Cancer) | DFMO | Various | Dose-dependent growth inhibition.[12] |

| A549 (NSCLC) | Indomethacin | - | Reduced levels of putrescine and spermidine.[13] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of polyamine biosynthesis. The following sections provide step-by-step protocols for key experiments.

S-Adenosylmethionine Decarboxylase (AdoMetDC) Activity Assay (Radiometric)

This assay measures the activity of AdoMetDC by quantifying the release of ¹⁴CO₂ from [carboxyl-¹⁴C]-labeled S-adenosylmethionine.[6][14][15][16]

Materials:

-

S-adenosyl-L-[carboxyl-¹⁴C]methionine ([¹⁴C]SAM)

-

Purified or recombinant AdoMetDC enzyme or cell/tissue lysate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 2.5 mM DTT, 50 µM EDTA)

-

Putrescine (as an allosteric activator, if required for the specific enzyme)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

CO₂ trapping solution (e.g., hyamine hydroxide (B78521) or a filter paper disc soaked in NaOH)

-

Scintillation vials and scintillation cocktail

-

Sealed reaction vials

Procedure:

-

Prepare the reaction mixture in a sealed vial. For a 100 µL reaction, combine:

-

50 µL of 2x Assay Buffer

-

10 µL of enzyme preparation

-

10 µL of putrescine solution (if applicable)

-

Nuclease-free water to a final volume of 90 µL.

-

-

Suspend a small cup containing a filter paper disc soaked in CO₂ trapping solution above the reaction mixture.

-

Initiate the reaction by adding 10 µL of [¹⁴C]SAM (final concentration typically 10-50 µM).

-

Immediately seal the vial and incubate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is within the linear range.

-

Stop the reaction by injecting 100 µL of 10% TCA into the reaction mixture. This releases the ¹⁴CO₂ from the bicarbonate in the solution.

-

Continue incubation for an additional 30-60 minutes to ensure complete trapping of the released ¹⁴CO₂.

-

Carefully remove the filter paper disc and place it in a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate enzyme activity based on the specific activity of the [¹⁴C]SAM and the amount of ¹⁴CO₂ captured.

Spermidine/Spermine Synthase Activity Assay (Radiometric)

This assay measures the activity of spermidine or spermine synthase by quantifying the formation of the radiolabeled product, [³⁵S]5'-methylthioadenosine ([³⁵S]MTA), from [³⁵S]decarboxylated SAM.[7][17]

Materials:

-

[³⁵S]decarboxylated S-adenosylmethionine ([³⁵S]dcSAM)

-

Purified or recombinant SPDS or SPMS enzyme

-

Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.5)

-

Amine substrate: Putrescine (for SPDS) or Spermidine (for SPMS)

-

Phosphocellulose paper or columns

-

Scintillation vials and scintillation cocktail

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube. For a 50 µL reaction, combine:

-

25 µL of 2x Assay Buffer

-

5 µL of enzyme solution

-

5 µL of amine substrate (e.g., 1 mM final concentration)

-

Nuclease-free water to a final volume of 45 µL.

-

-

Initiate the reaction by adding 5 µL of [³⁵S]dcSAM.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of cold 10% TCA or by spotting the reaction mixture directly onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with water to remove unreacted [³⁵S]dcSAM. The product, [³⁵S]MTA, will bind to the paper.

-

Place the dried phosphocellulose paper in a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity.

-

Calculate enzyme activity based on the amount of [³⁵S]MTA formed.

Quantification of Polyamines by HPLC

Materials:

-

Cell or tissue samples

-

Perchloric acid (PCA), 0.2 M

-

Dansyl chloride solution (5 mg/mL in acetone)

-

Saturated sodium carbonate solution

-

Proline solution (100 mg/mL in water)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Heptafluorobutyric acid (HFBA)

-

Polyamine standards (putrescine, spermidine, spermine)

-

Reversed-phase C18 HPLC column

-

Fluorescence detector

Procedure:

-

Sample Preparation:

-

Homogenize cell pellets or tissues in 10 volumes of ice-cold 0.2 M PCA.

-

Centrifuge at 15,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the polyamines.

-

-

Derivatization:

-

To 100 µL of the PCA extract, add 200 µL of saturated sodium carbonate and 400 µL of dansyl chloride solution.

-

Vortex and incubate in the dark at 60°C for 1 hour.

-

Add 100 µL of proline solution to react with excess dansyl chloride and incubate for 30 minutes.

-

Extract the dansylated polyamines with 500 µL of toluene.

-

Vortex and centrifuge to separate the phases.

-

Transfer the upper toluene layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried residue in 100 µL of acetonitrile.

-

-

HPLC Analysis:

-

Inject 20 µL of the reconstituted sample onto the C18 column.

-

Perform a gradient elution using a mobile phase consisting of (A) water with 0.1% HFBA and (B) acetonitrile.

-

Detect the dansylated polyamines using a fluorescence detector with excitation at 340 nm and emission at 515 nm.

-

Quantify the polyamines by comparing the peak areas to those of known standards.

-

Conclusion

S-adenosylmethionine, in its stable tosylate salt form, is an indispensable tool for the study of polyamine biosynthesis. Understanding its role as the precursor to the aminopropyl donor, dcSAM, is fundamental to investigating the activities of AdoMetDC, spermidine synthase, and spermine synthase. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to explore the intricacies of the polyamine pathway and to identify and characterize novel inhibitors with therapeutic potential. The continued investigation of this pathway holds significant promise for the development of new treatments for cancer and other diseases characterized by aberrant cell proliferation.

References

- 1. Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic properties of spermine synthase from bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]